(3S4R)-3-(CYCLOHEPTYLAMINO)-4-(4-ETHOXYBENZENESULFONYL)-1LAMBDA6-THIOLANE-11-DIONE
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Overview
Description
(3S4R)-3-(CYCLOHEPTYLAMINO)-4-(4-ETHOXYBENZENESULFONYL)-1LAMBDA6-THIOLANE-11-DIONE is a complex organic compound with potential applications in various scientific fields. This compound features a tetrahydrothiophene ring, a cycloheptyl group, and an ethoxyphenylsulfonyl group, making it a unique molecule with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S4R)-3-(CYCLOHEPTYLAMINO)-4-(4-ETHOXYBENZENESULFONYL)-1LAMBDA6-THIOLANE-11-DIONE typically involves multi-step organic reactions. The process begins with the preparation of the tetrahydrothiophene ring, followed by the introduction of the cycloheptyl group and the ethoxyphenylsulfonyl group. Common reagents used in these reactions include sulfur-containing compounds, cycloheptyl amines, and ethoxyphenylsulfonyl chlorides. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
(3S4R)-3-(CYCLOHEPTYLAMINO)-4-(4-ETHOXYBENZENESULFONYL)-1LAMBDA6-THIOLANE-11-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium ethoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(3S4R)-3-(CYCLOHEPTYLAMINO)-4-(4-ETHOXYBENZENESULFONYL)-1LAMBDA6-THIOLANE-11-DIONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of (3S4R)-3-(CYCLOHEPTYLAMINO)-4-(4-ETHOXYBENZENESULFONYL)-1LAMBDA6-THIOLANE-11-DIONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering various biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (3S,4R)-N-cycloheptyl-4-[(4-methoxyphenyl)sulfonyl]tetrahydrothiophen-3-amine 1,1-dioxide
- (3S,4R)-N-cycloheptyl-4-[(4-ethoxyphenyl)sulfonyl]tetrahydrothiophen-3-amine
Uniqueness
Compared to similar compounds, (3S4R)-3-(CYCLOHEPTYLAMINO)-4-(4-ETHOXYBENZENESULFONYL)-1LAMBDA6-THIOLANE-11-DIONE stands out due to its specific ethoxyphenylsulfonyl group, which imparts unique chemical properties and reactivity. This makes it particularly valuable for certain applications in medicinal chemistry and material science.
Properties
IUPAC Name |
(3S,4R)-N-cycloheptyl-4-(4-ethoxyphenyl)sulfonyl-1,1-dioxothiolan-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29NO5S2/c1-2-25-16-9-11-17(12-10-16)27(23,24)19-14-26(21,22)13-18(19)20-15-7-5-3-4-6-8-15/h9-12,15,18-20H,2-8,13-14H2,1H3/t18-,19-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDLGLIPUMBKRIQ-OALUTQOASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)C2CS(=O)(=O)CC2NC3CCCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)[C@H]2CS(=O)(=O)C[C@@H]2NC3CCCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29NO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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